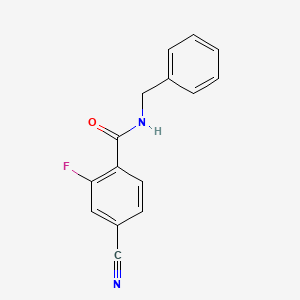

N-benzyl-4-cyano-2-fluorobenzamide

Description

N-benzyl-4-cyano-2-fluorobenzamide is a benzamide derivative characterized by a benzyl group attached to the nitrogen atom of the benzamide core. The aromatic ring features a cyano (-CN) substituent at the 4-position and a fluorine atom at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and material science applications.

Properties

IUPAC Name |

N-benzyl-4-cyano-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c16-14-8-12(9-17)6-7-13(14)15(19)18-10-11-4-2-1-3-5-11/h1-8H,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXCNEJYLQBWMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-cyano-2-fluorobenzamide typically involves the reaction of 4-cyano-2-fluorobenzoic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-cyano-2-fluorobenzamide can undergo various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzamides with different functional groups replacing the fluorine atom.

Reduction: Formation of N-benzyl-4-amino-2-fluorobenzamide.

Oxidation: Formation of N-benzyl-4-cyano-2-fluorobenzoic acid.

Scientific Research Applications

N-benzyl-4-cyano-2-fluorobenzamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-cyano-2-fluorobenzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the cyano and fluorine groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Solubility and Pharmacokinetics: The isopropoxy group in Compound 1a likely improves water solubility compared to the fluorine and cyano substituents in the target compound. However, the hydroxyl group in Compound 1a may increase susceptibility to phase II metabolism (e.g., glucuronidation) .

Therapeutic Potential: Compound 1a was synthesized as a teriflunomide analog, suggesting immunomodulatory applications. The absence of a hydroxybutenamido group in this compound may reduce anti-inflammatory activity but improve stability in acidic environments .

Q & A

Q. What synthetic methodologies are most effective for synthesizing N-benzyl-4-cyano-2-fluorobenzamide?

The synthesis typically involves multi-step organic reactions, including amidation and functional group substitution. Key steps include:

- Coupling reactions : Use of coupling agents (e.g., EDC/HOBt) to form the benzamide backbone.

- Fluorination and cyano introduction : Electrophilic aromatic substitution or nucleophilic displacement under controlled conditions (e.g., 60–80°C in DMF).

- Purification : Column chromatography or recrystallization to isolate the product . Optimization of solvent polarity (e.g., dichloromethane for solubility) and temperature gradients is critical to minimize side products .

Q. What analytical techniques are essential for confirming the structure of this compound?

- NMR Spectroscopy : H and C NMR confirm aromatic substitution patterns and amide bond formation (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 281.1) and fragmentation patterns .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How do the functional groups in this compound influence its physicochemical properties?

- Cyano group : Enhances polarity, reducing solubility in non-polar solvents. It also activates the benzene ring for electrophilic substitution .

- Fluorine atom : Introduces electron-withdrawing effects, stabilizing the amide bond and altering - stacking interactions in crystallography .

- Benzyl group : Increases lipophilicity, impacting membrane permeability in biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the amidation step of this compound synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require lower temperatures (0–5°C) to suppress hydrolysis.

- Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing transition states .

- Stoichiometry : A 1.2:1 molar ratio of benzylamine to acyl chloride reduces unreacted starting material .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. MS) during structural validation?

- Cross-validation : Combine F NMR to confirm fluorine placement (e.g., δ -110 ppm for aromatic fluorine) with IR spectroscopy to validate the cyano stretch (~2240 cm) .

- Isotopic labeling : Use N-labeled reagents to trace amide bond formation in complex spectra .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare them with experimental data .

Q. How does the electronic effect of the cyano group influence reactivity in nucleophilic substitution reactions?

- Activation of the benzene ring : The cyano group’s strong electron-withdrawing nature directs nucleophilic attack to the ortho and para positions relative to the fluorine atom.

- Reactivity modulation : In Suzuki-Miyaura couplings, the cyano group stabilizes the transition state, enabling cross-coupling at milder conditions (e.g., 50°C vs. 80°C for non-cyano analogs) .

Q. What computational methods predict the bioavailability of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.